molecular formula C13H12O B157672 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- CAS No. 501086-15-3

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-

Cat. No.: B157672
CAS No.: 501086-15-3
M. Wt: 184.23 g/mol
InChI Key: QUBDTHLFIKDCBG-GFCCVEGCSA-N
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Description

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- is an organic compound with the molecular formula C13H12O It is characterized by the presence of a phenyl group attached to a heptadiyn-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- typically involves the coupling of phenylacetylene with a suitable alkyne precursor under specific reaction conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of phenylacetylene with a bromoalkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

    4,6-Heptadiyn-2-ol, 7-phenyl-, (2S)-: The enantiomer of the (2R)-isomer, with similar chemical properties but different biological activities.

    4,6-Heptadiyn-2-ol, 7-methyl-: A similar compound with a methyl group instead of a phenyl group, leading to different reactivity and applications.

    4,6-Heptadiyn-2-ol, 7-ethyl-: Another analog with an ethyl group, which may exhibit distinct chemical and biological properties.

Uniqueness: 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- is unique due to the presence of the phenyl group, which imparts specific chemical reactivity and potential biological activities. Its stereochemistry (2R)- also plays a crucial role in determining its interactions with molecular targets and its overall effectiveness in various applications.

Properties

IUPAC Name

(2R)-7-phenylhepta-4,6-diyn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-12,14H,8H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBDTHLFIKDCBG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CC#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#CC#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435866
Record name 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501086-15-3
Record name 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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